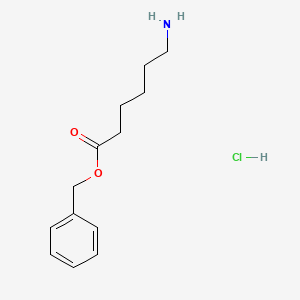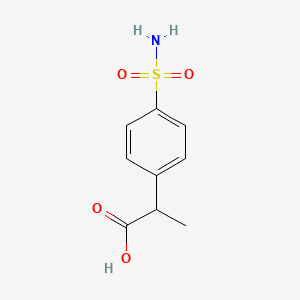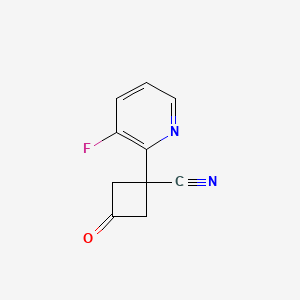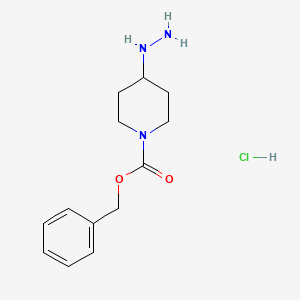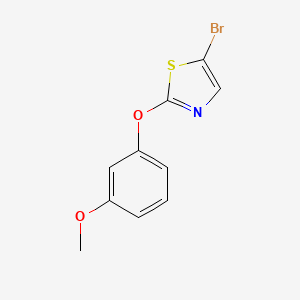
5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole
Übersicht
Beschreibung
5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole: is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methoxyphenoxy group at the 2-position, and a thiazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methoxyphenol and 2-bromo-1,3-thiazole.
Reaction Conditions: The 3-methoxyphenol is reacted with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Heating: The reaction mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazoles using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 5-azido-2-(3-methoxyphenoxy)-1,3-thiazole or 5-thiocyanato-2-(3-methoxyphenoxy)-1,3-thiazole.
Oxidation Products: Products like 5-Bromo-2-(3-formylphenoxy)-1,3-thiazole or 5-Bromo-2-(3-carboxyphenoxy)-1,3-thiazole.
Reduction Products: Products like 5-Bromo-2-(3-methoxyphenoxy)-dihydrothiazole.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions due to its ability to stabilize transition states and intermediates.
Biology:
Biological Probes: Used as a probe in biological studies to investigate enzyme activities and protein interactions.
Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Agriculture: Employed in the development of agrochemicals for crop protection and growth enhancement.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites. The methoxyphenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-(3-methoxyphenoxy)pyridine
- 5-Bromo-2-(3-methoxyphenoxy)aniline
- 5-Bromo-2-(3-methoxyphenoxy)benzoate
Comparison:
- Structural Differences: While these compounds share the 5-bromo and 3-methoxyphenoxy groups, they differ in the heterocyclic ring or functional groups attached. For instance, 5-Bromo-2-(3-methoxyphenoxy)pyridine contains a pyridine ring, whereas 5-Bromo-2-(3-methoxyphenoxy)aniline has an aniline group.
- Chemical Properties: The presence of different heterocyclic rings or functional groups can significantly influence their chemical reactivity and stability.
- Applications: Each compound may have unique applications based on its specific structure. For example, 5-Bromo-2-(3-methoxyphenoxy)pyridine may be more suitable for certain catalytic reactions, while 5-Bromo-2-(3-methoxyphenoxy)aniline could be preferred in biological studies.
Eigenschaften
IUPAC Name |
5-bromo-2-(3-methoxyphenoxy)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-13-7-3-2-4-8(5-7)14-10-12-6-9(11)15-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDMUARICMOEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


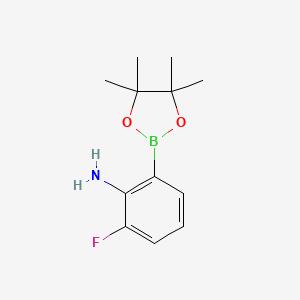
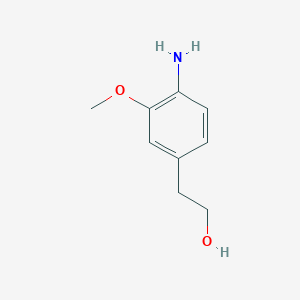
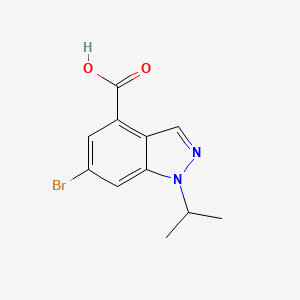
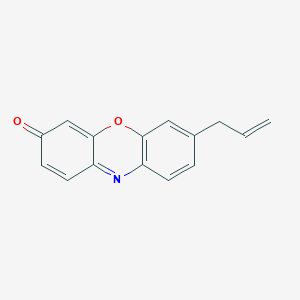
![6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1374338.png)


